Methyl 2-chloroquinoline-4-carboxylate Methyl 2-chloroquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 62482-26-2
VCID: VC2020582
InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3
SMILES: COC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

Methyl 2-chloroquinoline-4-carboxylate

CAS No.: 62482-26-2

Cat. No.: VC2020582

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloroquinoline-4-carboxylate - 62482-26-2

Specification

CAS No. 62482-26-2
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name methyl 2-chloroquinoline-4-carboxylate
Standard InChI InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3
Standard InChI Key TZKVCCWVZWZXKK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Canonical SMILES COC(=O)C1=CC(=NC2=CC=CC=C21)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Structure

Methyl 2-chloroquinoline-4-carboxylate belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substitution pattern distinguishes it from other quinoline derivatives:

  • Chlorine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic aromatic substitutions.

  • Methyl ester at position 4 introduces steric and electronic effects that influence solubility and metabolic stability .

Molecular Descriptors

  • IUPAC Name: Methyl 2-chloroquinoline-4-carboxylate

  • SMILES: COC(=O)C1=CC(=NC2=CC=CC=C21)Cl\text{COC(=O)C}_1=\text{CC}(=\text{NC}_2=\text{CC=CC=C}_{21})\text{Cl}

  • InChI Key: TZKVCCWVZWZXKK-UHFFFAOYSA-N

  • Molecular Weight: 221.64 g/mol

  • XLogP3: 3.0 (indicating moderate lipophilicity)

Spectroscopic Signatures

  • 1H NMR (DMSO-d6d_6): Key signals include a singlet at δ\delta 3.94 ppm (methyl ester) and aromatic protons between δ\delta 7.12–8.55 ppm .

  • 13C NMR: Carbonyl resonance at δ\delta 167.9 ppm, with quaternary carbons at δ\delta 154.2 (C-2) and 146.1 ppm (C-4) .

Synthetic Methodologies

Fischer Esterification of 2-Chloroquinoline-4-Carboxylic Acid

The most widely reported synthesis involves a two-step protocol:

Step 1: Acid Chloride Formation
2-Chloroquinoline-4-carboxylic acid reacts with oxalyl chloride ((COCl)2\text{(COCl)}_2) in dichloromethane (DCM) catalyzed by N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF). Conditions: 0°C to room temperature, 2 hours .

Step 2: Esterification
The intermediate acid chloride is treated with methanol in DCM, yielding the methyl ester (92% isolated yield) .

C10H6ClNO2+(COCl)2DMF, DCMC10H5ClNOClMeOHC11H8ClNO2\text{C}_{10}\text{H}_{6}\text{ClNO}_{2} + \text{(COCl)}_2 \xrightarrow{\text{DMF, DCM}} \text{C}_{10}\text{H}_{5}\text{ClNOCl} \xrightarrow{\text{MeOH}} \text{C}_{11}\text{H}_{8}\text{ClNO}_{2}

Alternative Routes via Phosphorus Reagents

Heating 2-chloroquinoline-4-carboxylic acid with POCl3/PCl5\text{POCl}_3/\text{PCl}_5 at 140°C generates the ester via simultaneous chlorination and esterification, albeit with lower yields (40–55%) .

Table 1: Comparative Synthesis Metrics

MethodReagentsYield (%)Purity
Fischer EsterificationOxalyl chloride, MeOH92>95%
Phosphorus-MediatedPOCl3/PCl5\text{POCl}_3/\text{PCl}_540–5585–90%

Physicochemical Properties

Solubility and Stability

  • Solubility: 7.9 µg/mL in aqueous buffers; highly soluble in DCM, DMF, and THF.

  • Melting Point: 112–113°C (analogous to methyl 2-chloroquinoline-7-carboxylate) .

  • Storage: Stable under inert gas (argon) at −20°C; susceptible to hydrolysis in acidic/basic conditions .

Spectroscopic and Chromatographic Data

  • UV-Vis (MeOH): λmax\lambda_{\text{max}} 254 nm (ππ\pi \rightarrow \pi^* transition) .

  • HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Quinoline derivatives exhibit broad-spectrum activity against Plasmodium and Mycobacterium species. While direct data on this compound is limited, structural analogs like 2-arylquinoline-4-carboxylic acids show IC50_{50} values of 1.2–3.8 µM against P. falciparum .

Neuropharmacological Targets

Methyl 2-chloroquinoline-4-carboxylate serves as a precursor to metabotropic glutamate receptor (mGluR1) antagonists. Functionalized derivatives demonstrate nanomolar binding affinities (KiK_i = 14–28 nM) .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetActivity (KiK_i)Source
2-(4-Methoxyphenyl)-...mGluR118 nM
2-(3,4-Difluorophenyl)-.AntiviralEC50_{50} = 2.1 µM

Analytical and Computational Characterization

Mass Spectrometry

  • ESI-MS: [M+H]+^+ at m/z 222.03; fragmentation peaks at m/z 187 (loss of Cl) and 159 (quinoline ring cleavage) .

Computational Predictions

  • Collision Cross-Section (CCS): 142.7 Ų for [M+H]+^+ (matching experimental IM-MS data) .

  • DFT Calculations: HOMO-LUMO gap of 4.3 eV, indicating moderate electronic stability .

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